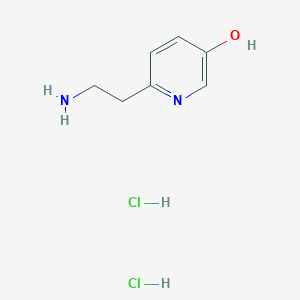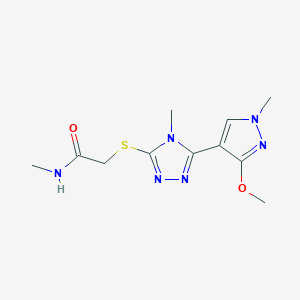
6-(2-Aminoethyl)pyridin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is a chemical compound with the CAS Number: 1909316-53-5 . It has a molecular weight of 211.09 and its molecular formula is C7H12Cl2N2O . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7 (10)5-9-6;;/h1-2,5,10H,3-4,8H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The boiling point of this compound is not specified in the search results .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Biological Sensing
Compounds related to 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride have been utilized in coordination chemistry, particularly in the synthesis of luminescent lanthanide compounds for biological sensing. These compounds demonstrate significant potential in developing new materials for detecting biological and chemical agents. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown versatility, comparable to terpyridine analogues, highlighting their utility in creating complex chemistry with unique thermal and photochemical properties (Halcrow, 2005).
Corrosion Inhibition
Derivatives of pyridine, including those structurally related to this compound, have been studied for their corrosion inhibition properties. For instance, pyridine derivatives have shown effective corrosion inhibition on N80 steel in acidic environments. Such studies underline the potential of these compounds in industrial applications, particularly in protecting materials from corrosive damage. The adsorption and inhibitory effects of these compounds are supported by comprehensive electrochemical and surface studies (Ansari, Quraishi, & Singh, 2015).
Catalysis and Material Science
Recent advances have also been noted in the use of 2,6-dipyrazolylpyridine derivatives, closely related to this compound, in catalysis and material science. These compounds have been incorporated into multi-functional materials, including spin-crossover switches and emissive centers for biomedical sensors. Their application in self-assembling functional materials and surface structures further demonstrates the broad utility of these derivatives in scientific research, offering innovative approaches to material design and functionalization (Halcrow, 2014).
Anticancer Research
In the field of medicinal chemistry, certain pyridine and pyridine-derivative compounds have been explored for their anticancer properties. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been pursued with the aim of developing new anticancer agents. These efforts highlight the medicinal potential of pyridine-based compounds in creating novel therapeutic options for cancer treatment, albeit not directly related to this compound but showcasing the chemical versatility and therapeutic exploration of its structural class (Temple, Rose, Comber, & Rener, 1987).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
6-(2-aminoethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)5-9-6;;/h1-2,5,10H,3-4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOLKCJZHUIWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2669471.png)

![3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669475.png)


![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)


![N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide](/img/structure/B2669482.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669487.png)


![6-Fluoro-4-methyl-N-[3-[[(1-oxothiolan-1-ylidene)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2669493.png)
